

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chlorophenyl)propane-1,2-dione

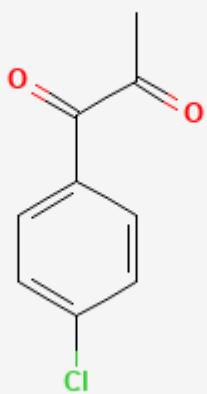
Cat. No.: B1586532

[Get Quote](#)

1-(4-Chlorophenyl)propane-1,2-dione is an aromatic α -dicarbonyl compound. Its chemical identity is fundamentally defined by its molecular structure, which dictates its reactivity and physical characteristics.

Molecular Weight and Formula

The cornerstone of any chemical characterization is the precise determination of its molecular weight. For **1-(4-Chlorophenyl)propane-1,2-dione**, this is calculated from its molecular formula, $C_9H_7ClO_2$.^{[1][2]}


- Molecular Formula: $C_9H_7ClO_2$
- Average Molecular Weight: 182.60 g/mol ^{[1][2]}
- Monoisotopic Molecular Weight: 182.0134572 Da^[1]

This molecular weight is critical for stoichiometric calculations in reaction planning and for confirmation of its identity via mass spectrometry.

Structural and Physicochemical Data

The compound's properties are summarized below, providing a clear reference for experimental design and handling.

Property	Value	Source(s)
IUPAC Name	1-(4-chlorophenyl)propane-1,2-dione	[1]
CAS Number	10557-21-8	[1] [2] [3]
Synonyms	1-(4-chlorophenyl)-1,2-propandione, 4'-Chloro-2-oxopropiophenone	[1] [3]
Appearance	Yellowish oily liquid or low-melting solid	[4] [5]
Melting Point	22-32 °C	[3] [5]
Boiling Point	54-65 °C at low pressure (0.02-0.03 Torr)	[3] [5]
Density	~1.27 g/cm ³	[3]
SMILES	CC(=O)C(=O)C1=CC=C(C=C1)Cl	[1]

Source: PubChem CID 2735798[\[1\]](#)

Synthesis and Mechanistic Considerations

The synthesis of α -dicarbonyl compounds like **1-(4-chlorophenyl)propane-1,2-dione** often involves the oxidation of a methylene group adjacent to a carbonyl. A common and effective strategy is the oxidation of the corresponding propiophenone derivative. While specific literature for this exact molecule is sparse, a well-established analogous procedure for the synthesis of 1-phenylpropane-1,2-dione provides a robust framework.^[6]

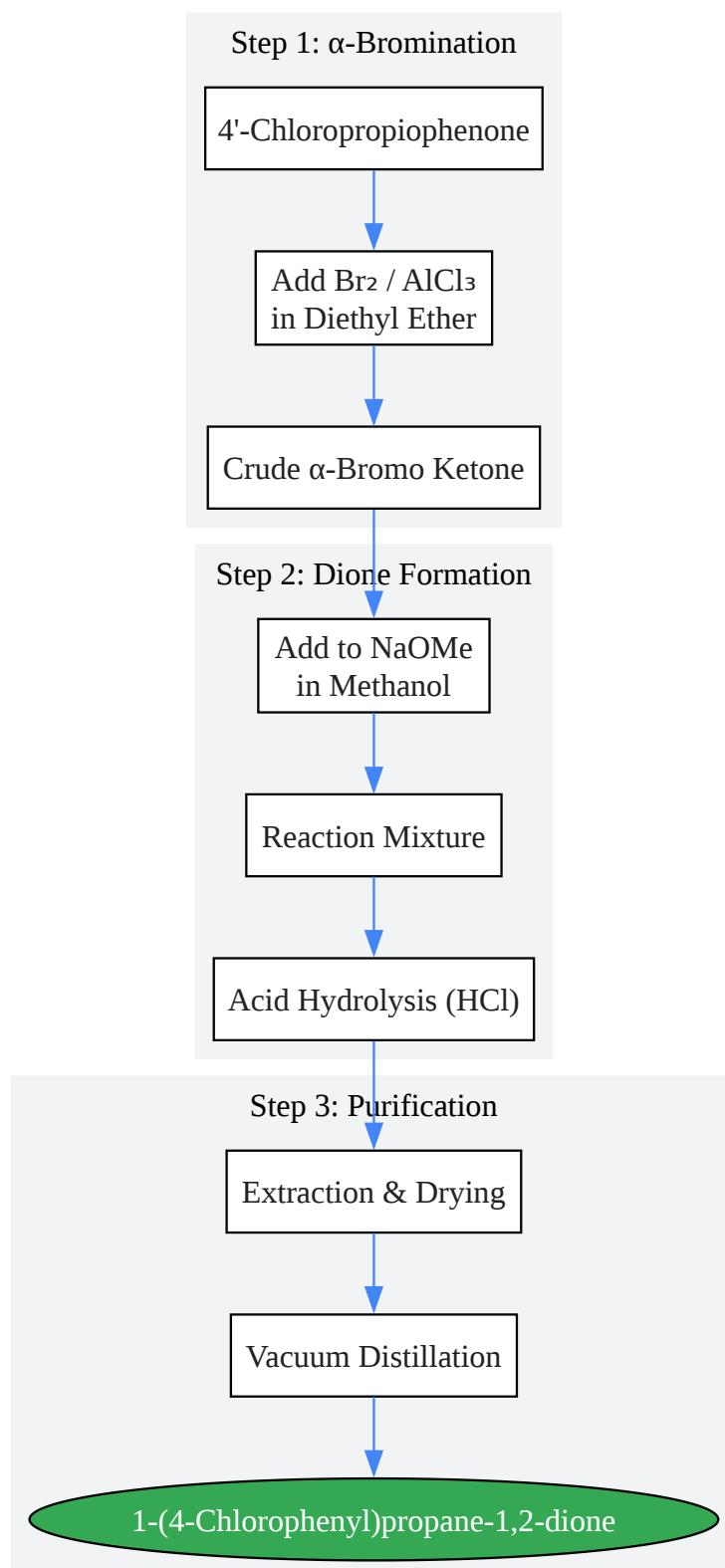
The causality behind this experimental choice lies in the reactivity of the α -carbon. The adjacent carbonyl group makes the α -protons acidic and susceptible to enolization, facilitating reactions like bromination. The subsequent steps are designed to convert the α -bromo ketone into the desired dione.

Representative Synthetic Protocol

The following protocol is adapted from a known procedure for a closely related, non-chlorinated analog.^[6] It represents a plausible and chemically sound method for laboratory-scale preparation.

Step 1: α -Bromination of 4'-Chloropropiophenone

- To a solution of 4'-chloropropiophenone (1 equivalent) in a suitable solvent such as diethyl ether or dichloromethane, add a catalytic amount of aluminum chloride (AlCl_3).
- Slowly add bromine (Br_2) (approximately 2 equivalents) to the mixture. The reaction is often initiated at room temperature and may proceed to a gentle reflux.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, remove the solvent under reduced pressure to yield the crude α -bromo intermediate.

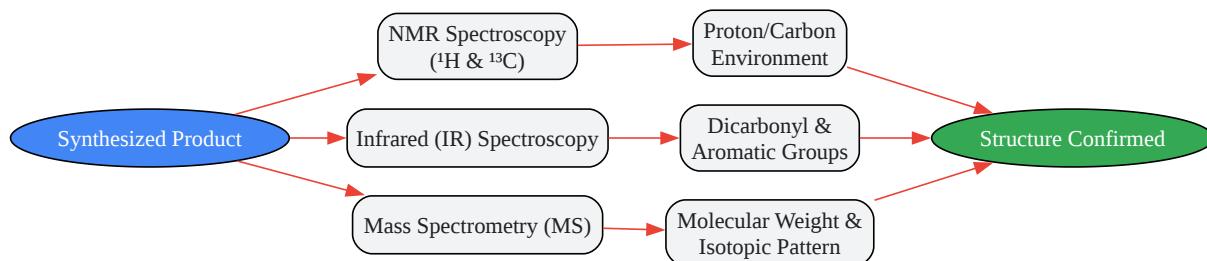

Step 2: Formation of the α -Methoxy Ketone and Hydrolysis

- Prepare a solution of sodium methoxide (NaOMe) in methanol. This is a crucial step where the bromine is displaced.

- Slowly add the crude α -bromo ketone from the previous step to the sodium methoxide solution, maintaining a low temperature (e.g., $< 20^\circ\text{C}$) with an ice bath to control the exothermic reaction.
- After the addition is complete, stir the mixture at room temperature.
- Add concentrated hydrochloric acid (HCl) to the reaction mixture. This step is critical for the hydrolysis of the intermediate methoxy species to the final dione product.
- Stir for approximately one hour.

Step 3: Work-up and Purification

- Partition the reaction mixture between an organic solvent (e.g., chloroform or dichloromethane) and water.
- Separate the organic layer. Extract the aqueous layer multiple times with the organic solvent to maximize product recovery.
- Combine the organic extracts, dry over an anhydrous salt like sodium sulfate (Na_2SO_4), and filter.
- Evaporate the solvent in vacuo.
- Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure **1-(4-chlorophenyl)propane-1,2-dione**.


[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-(4-chlorophenyl)propane-1,2-dione**.

Spectroscopic Characterization and Structural Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A multi-technique approach provides a self-validating system, ensuring the structure is correct. Spectroscopic data for this specific compound is available in spectral databases.[\[7\]](#)

- Mass Spectrometry (MS): This technique directly verifies the molecular weight. For **1-(4-chlorophenyl)propane-1,2-dione**, the mass spectrum would be expected to show a molecular ion peak (M^+) corresponding to its molecular weight (182.6 g/mol). A characteristic isotopic pattern for the presence of one chlorine atom (M^+ and $M+2$ peaks in an approximate 3:1 ratio) would provide definitive confirmation.
- Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. The key diagnostic signals would be two strong absorption bands in the carbonyl region (typically 1680-1720 cm^{-1}), characteristic of an α -dicarbonyl system. The presence of aromatic C-H and C=C stretching bands would also be expected.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Would show signals for the aromatic protons on the chlorophenyl ring (typically in the 7.5-8.0 ppm region) and a sharp singlet for the methyl (CH_3) protons (typically around 2.4 ppm).
 - ^{13}C NMR: Would reveal distinct signals for the two carbonyl carbons (typically >190 ppm), the methyl carbon, and the carbons of the aromatic ring.[\[7\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Chlorophenyl)-1,2-propanedione | C9H7ClO2 | CID 2735798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-(4-Chlorophenyl)-1,2-propanedione manufacturers and suppliers in india [chemicalbook.com]
- 4. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 5. 10557-21-8 Cas No. | 1-(4-Chlorophenyl)-1,2-propanedione | Matrix Scientific [matrixscientific.com]
- 6. prepchem.com [prepchem.com]
- 7. spectrabase.com [spectrabase.com]

- To cite this document: BenchChem. [Core Chemical Identity and Physicochemical Properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1586532#1-4-chlorophenyl-propane-1-2-dione-molecular-weight\]](https://www.benchchem.com/product/b1586532#1-4-chlorophenyl-propane-1-2-dione-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com